Ethyl 2-chlorophenyl sulfide
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Overview
Description
Ethyl 2-chlorophenyl sulfide is an organic compound with the molecular formula C8H9ClS. It is also known by its IUPAC name, (2-chlorophenyl)(ethyl)sulfane. This compound is characterized by the presence of a chlorinated phenyl ring attached to an ethyl sulfide group. It is a colorless to pale yellow liquid with a distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chlorophenyl sulfide can be synthesized through several methods. One common method involves the reaction of 2-chlorothiophenol with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chlorophenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as manganese dioxide (MnO2).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Ethyl 2-chlorophenyl sulfoxide and ethyl 2-chlorophenyl sulfone.
Reduction: 2-chlorophenyl ethyl sulfide and 2-chlorothiophenol.
Substitution: Various substituted phenyl ethyl sulfides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-chlorophenyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-chlorophenyl sulfide involves its interaction with various molecular targets. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity, disruption of cellular membranes, and induction of oxidative stress. The specific pathways involved depend on the biological context and the concentration of the compound.
Comparison with Similar Compounds
Ethyl 2-chlorophenyl sulfide can be compared with other similar compounds such as:
2-Chloroethyl phenyl sulfide: This compound has a similar structure but with an ethyl group attached to the sulfur atom instead of the phenyl ring.
2-Chlorophenyl methyl sulfide: This compound has a methyl group instead of an ethyl group attached to the sulfur atom.
2-Chlorophenyl ethyl sulfone: This compound is the oxidized form of this compound.
Uniqueness: this compound is unique due to its specific reactivity and the presence of both a chlorinated phenyl ring and an ethyl sulfide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-chloro-2-ethylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTIAKGMLPPGEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349214 |
Source
|
Record name | 1-chloro-2-ethylsulfanylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34126-37-9 |
Source
|
Record name | 1-chloro-2-ethylsulfanylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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